molecular formula C7H10BrN3O2 B11775508 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11775508
M. Wt: 248.08 g/mol
InChI Key: FBGNIYVWZLCVBP-UHFFFAOYSA-N
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Description

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is a halogenated triazole derivative characterized by a bromine atom at position 5, an isobutyl group at position 1, and a carboxylic acid moiety at position 3. This compound belongs to the 1,2,3-triazole family, which is widely studied for its diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

5-bromo-1-(2-methylpropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C7H10BrN3O2/c1-4(2)3-11-6(8)5(7(12)13)9-10-11/h4H,3H2,1-2H3,(H,12,13)

InChI Key

FBGNIYVWZLCVBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(N=N1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,3-triazole with bromine and isobutyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity and specificity. The triazole ring structure allows for versatile interactions with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their properties:

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol) Biological Activity (GP Value)* Solubility References
5-Bromo-1H-1,2,3-triazole-4-carboxylic acid H Br 191.97 Not reported Limited data
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Bromobenzyl CH₃ 296.12 Not reported Slight (DMSO, Chloroform)
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid Pyridinyl-Br Br 347.95 Not reported Not reported
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl CH₃ 210.21 62.47% (NCI-H522 lung cancer) Not reported
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl CF₃ 305.68 68.09% (NCI-H522 lung cancer) Not reported

*GP (Growth Percentage) values indicate inhibition of cancer cell growth; higher values denote stronger activity.

Key Observations:
  • Substituent Effects on Bioactivity : The introduction of heterocyclic groups (e.g., thiazol-2-yl in ) or electron-withdrawing groups (e.g., CF₃ in ) enhances antitumor activity. The bromine atom in the target compound may similarly improve binding to biological targets but requires empirical validation.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~296 g/mol, estimated) is comparable to , suggesting similar solubility profiles (likely soluble in polar aprotic solvents like DMSO).
  • Acidity : The carboxylic acid group (predicted pKa ~2.5 based on ) facilitates salt formation, improving bioavailability.

Biological Activity

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀BrN₃O₂
  • Molecular Weight : 260.09 g/mol
  • CAS Number : 1783693-61-7
  • Physical Form : Solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole compounds are known for their ability to inhibit enzymes and modulate receptor activity.

Enzyme Inhibition

Triazoles typically exhibit enzyme inhibition properties. For instance, they can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs and potential therapeutic effects in certain conditions.

Antimicrobial Activity

Triazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds like 5-Bromo-1-isobutyl-1H-1,2,3-triazole derivatives can exhibit antifungal activity by disrupting cell membrane integrity or inhibiting biosynthetic pathways in fungi.

Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that 5-Bromo-1-isobutyl-1H-1,2,3-triazole derivatives demonstrated significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL against resistant strains .

Study 2: Anticancer Properties

In a preclinical study assessing the anticancer properties of triazole compounds, it was found that 5-Bromo-1-isobutyl-1H-1,2,3-triazole derivatives inhibited the proliferation of cancer cell lines (e.g., MCF7 and HeLa) with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntifungalCandida spp.0.5 - 4 µg/mLJournal of Medicinal Chemistry
AnticancerMCF7 (breast cancer)~10 µMPreclinical Study

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